3-[(2,4-Dichlorophenyl)methoxy]-4-methoxybenzaldehyde

ALDH1A3 inhibition IC50 cancer stem cell target

3-[(2,4-Dichlorophenyl)methoxy]-4-methoxybenzaldehyde (CAS 341942-08-3), designated as compound ABMM-16 in the primary literature, is a benzyloxybenzaldehyde derivative that functions as a selective inhibitor of aldehyde dehydrogenase 1A3 (ALDH1A3). It features a 2,4-dichlorobenzyl moiety linked via a methyloxy (-CH2O-) bridge to a 4-methoxybenzaldehyde core.

Molecular Formula C15H12Cl2O3
Molecular Weight 311.2 g/mol
CAS No. 341942-08-3
Cat. No. B3036401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2,4-Dichlorophenyl)methoxy]-4-methoxybenzaldehyde
CAS341942-08-3
Molecular FormulaC15H12Cl2O3
Molecular Weight311.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=O)OCC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C15H12Cl2O3/c1-19-14-5-2-10(8-18)6-15(14)20-9-11-3-4-12(16)7-13(11)17/h2-8H,9H2,1H3
InChIKeyPQEBIWPTBHQIQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2,4-Dichlorophenyl)methoxy]-4-methoxybenzaldehyde (CAS 341942-08-3): A Selective ALDH1A3 Inhibitor Benzyloxybenzaldehyde Scaffold for Oncology Research Procurement


3-[(2,4-Dichlorophenyl)methoxy]-4-methoxybenzaldehyde (CAS 341942-08-3), designated as compound ABMM-16 in the primary literature, is a benzyloxybenzaldehyde derivative that functions as a selective inhibitor of aldehyde dehydrogenase 1A3 (ALDH1A3). It features a 2,4-dichlorobenzyl moiety linked via a methyloxy (-CH2O-) bridge to a 4-methoxybenzaldehyde core [1]. Characterized by the molecular formula C15H12Cl2O3 and a molecular weight of 311.16 g/mol, this compound belongs to a class of small-molecule ALDH inhibitors actively investigated for oncology applications, particularly in cancers exhibiting ALDH1A3 overexpression [1]. It is supplied commercially by multiple vendors at purities typically ≥95% .

Why ALDH1A3-Targeting Benzyloxybenzaldehyde Analogs Cannot Be Interchanged: The Critical Role of Linker Chemistry and Substitution Pattern in 3-[(2,4-Dichlorophenyl)methoxy]-4-methoxybenzaldehyde


Within the benzyloxybenzaldehyde series, small structural modifications produce order-of-magnitude differences in ALDH1A3 inhibitory activity and selectivity. Replacing the methyloxy (-CH2O-) linker with an ester (-C=O-O-) linker, as in compound ABMM-1, shifts remaining ALDH1A3 activity at 10 µM from 4.27% to 21%—a ~5-fold loss in target engagement [1]. Similarly, removing the 4-methoxy substituent to yield ABMM-15 increases potency ~5.6-fold (IC50 0.23 vs. 1.29 µM), demonstrating that even single-group substitutions drastically alter the pharmacological profile [1]. Furthermore, several close structural analogs (ABMM-6, ABMM-24, ABMM-32) introduce significant cytotoxicity (IC50 13.0–14.0 µM on H1299 cells), whereas ABMM-16 remains non-cytotoxic at concentrations exceeding 60 µM [1]. These steep structure-activity relationships mean that generic interchange within this scaffold class carries a high risk of unintended potency shifts, selectivity loss, or cytotoxicity, making compound-specific procurement essential for reproducible research.

Quantitative Differentiation Evidence: 3-[(2,4-Dichlorophenyl)methoxy]-4-methoxybenzaldehyde (ABMM-16) vs. Closest Structural Analogs in ALDH Isoform Selectivity, Potency, and Cytotoxicity


ALDH1A3 Inhibitory Potency: ABMM-16 vs. ABMM-15 (Direct Head-to-Head IC50 Comparison)

In a direct head-to-head enzymatic assay, compound ABMM-16 (the target compound, bearing a 4-methoxy group meta to the aldehyde) showed an IC50 of 1.29 ± 0.10 µM against ALDH1A3, compared with 0.23 ± 0.05 µM for its des-methoxy analog ABMM-15. Both measurements were performed at a saturating concentration of hexanal (250 µM) using spectrophotometric detection [1]. The 5.6-fold lower potency of ABMM-16 relative to ABMM-15 is attributable to the presence of the methoxy substituent, which partially attenuates inhibitor binding. At a fixed screening concentration of 10 µM, ABMM-16 reduced ALDH1A3 activity to 4.27% remaining activity, versus 0.14% for ABMM-15 [1].

ALDH1A3 inhibition IC50 cancer stem cell target

ALDH1A1 vs. ALDH1A3 Isoform Selectivity: ABMM-16 Compared with ABMM-15 and ABMM-18

Selectivity against the closely related isoform ALDH1A1 is a critical parameter for ALDH1A3-targeted probes. At 10 µM compound concentration, ABMM-16 left 42.27% of ALDH1A1 activity remaining, versus 48.22% for ABMM-15 [1]. This indicates that ABMM-16 achieves marginally better discrimination against ALDH1A1 than ABMM-15 (57.7% vs. 51.8% inhibition at 10 µM). However, neither compound achieved ALDH1A1 inhibition exceeding 58%, confirming that the benzyloxybenzaldehyde scaffold with a methyloxy linker inherently favors ALDH1A3 over ALDH1A1 [1]. By contrast, ABMM-18 (3,5-dimethoxy analog with ester linker) retained 16% ALDH1A3 remaining activity but 70.86% ALDH1A1 remaining activity, highlighting that linker and substitution patterns jointly govern selectivity [1]. For ALDH3A1, ABMM-16 showed a remaining activity of 19.22% at 10 µM, compared to 12.35% for ABMM-15 [1].

ALDH isoform selectivity ALDH1A1 off-target profiling

Methyloxy vs. Ester Linker: Critical Structural Determinant of ALDH1A3 Engagement (ABMM-16 vs. ABMM-1)

The methyloxy (-CH2O-) linker between the two aromatic rings is the single most critical structural determinant distinguishing potent ALDH1A3 inhibitors from inactive analogs. ABMM-16 (methyloxy linker) achieves 4.27% remaining ALDH1A3 activity at 10 µM, while its direct ester-linked counterpart ABMM-1 (identical substitution pattern: R1=Cl, R2=OCH3, but X=C=O linker) shows 21.07% remaining activity—a 4.9-fold difference [1]. The impact is even more dramatic when comparing ABMM-15 (methyloxy, R2=H) with ABMM-2 (ester, R2=H): 0.14% vs. 94.76% remaining activity, a ~677-fold difference [1]. The methyloxy linker is therefore essential for productive ALDH1A3 active-site engagement, and ABMM-16 represents one of only two compounds in the entire 19-compound library to combine this linker with strong ALDH1A3 inhibition and isoform selectivity [1].

linker chemistry structure-activity relationship methyloxy bridge

Cytotoxicity Profile: ABMM-16 Exhibits No Significant Cytotoxicity vs. Cytotoxic Analogs ABMM-6, ABMM-24, and ABMM-32

Among the 19 benzyloxybenzaldehyde derivatives tested, ABMM-16 and ABMM-15 were distinguished by the complete absence of significant cytotoxicity on both ALDH-positive A549 (non-small cell lung cancer) and ALDH-deficient H1299 cell lines, with IC50 values exceeding the highest tested concentration of 60 µM after 96 h of exposure in MTT assays [1]. In stark contrast, structurally related analogs bearing a cinnamaldehyde-derived scaffold—ABMM-6 (IC50 14.0 µM on H1299), ABMM-24 (IC50 13.7 µM), and ABMM-32 (IC50 13.0 µM)—exhibited pronounced cytotoxicity on H1299 cells [1]. ABMM-16 does not contain the α,β-unsaturated aldehyde (Michael acceptor) pharmacophore present in the cinnamaldehyde-based analogs, which likely accounts for its favorable safety profile [1]. The absence of cytotoxicity renders ABMM-16 suitable for cellular studies where ALDH1A3 inhibition must be decoupled from compound-induced cell death.

cytotoxicity cancer cell lines A549 H1299 safety window

Time-Independent Inhibition Kinetics: ABMM-16 and ABMM-15 Show No Slow-Binding Behavior

To evaluate whether ABMM-16 acts as a slow-binding or irreversible inhibitor, time-dependent inhibition assays were performed comparing 5 min versus 20 min pre-incubation periods before substrate addition. ABMM-16 showed 4.27% remaining ALDH1A3 activity at 5 min pre-incubation and no significant change at 20 min, indicating rapid-equilibrium, reversible inhibition kinetics [1]. Similarly, ABMM-15 showed 0.14% (5 min) vs. no significant change at 20 min [1]. This behavior contrasts with mechanism-based or covalent ALDH inhibitors that exhibit progressive inhibition over extended pre-incubation. The absence of time-dependence confirms that ABMM-16 acts as a classical reversible competitive or mixed-type inhibitor, not a covalent inactivator, which has implications for washout experiments, target engagement studies, and pharmacokinetic-pharmacodynamic modeling.

inhibition kinetics time-dependence reversibility

Recommended Procurement and Research Application Scenarios for 3-[(2,4-Dichlorophenyl)methoxy]-4-methoxybenzaldehyde (ABMM-16, CAS 341942-08-3)


ALDH1A3-Targeted Probe for Cancer Stem Cell and Chemoresistance Studies

As demonstrated by Ibrahim et al. (2021), ABMM-16 selectively inhibits ALDH1A3 (IC50 1.29 µM) with no significant cytotoxicity on A549 or H1299 NSCLC cells at concentrations up to 60 µM [1]. This makes it an ideal chemical probe for dissecting the role of ALDH1A3 in cancer stem cell maintenance, epithelial-to-mesenchymal transition (EMT), and chemoresistance—where ALDH1A3 overexpression has been correlated with poor clinical outcomes across multiple cancer types [1]. Its reversible, non-covalent inhibition mechanism enables washout-based target engagement studies, while its moderate potency (vs. the more potent ABMM-15) provides a graded inhibition window for dose-response experiments requiring sub-maximal target coverage.

SAR Probe for Methoxy Substitution Effects in Benzyloxybenzaldehyde ALDH Inhibitor Optimization

ABMM-16 represents a pivotal SAR probe within the benzyloxybenzaldehyde series: it is one of only two methyloxy-linked compounds achieving strong ALDH1A3 selectivity, and its 4-methoxy group provides a 5.6-fold potency modulation relative to the des-methoxy ABMM-15 [1]. Medicinal chemistry teams pursuing lead optimization of ALDH1A3 inhibitors should procure ABMM-16 as the reference compound for exploring further substitution at the 4-position of the benzaldehyde ring, given that the methoxy group is synthetically tractable for demethylation and subsequent diversification. The compound also serves as a benchmark for computational docking studies comparing methyloxy- vs. ester-linked scaffolds in the ALDH1A3 active site [1].

Selectivity Panel Standard for ALDH Isoform Profiling

With characterized activity across ALDH1A1 (42.3% remaining at 10 µM), ALDH1A3 (4.3% remaining at 10 µM), and ALDH3A1 (19.2% remaining at 10 µM), ABMM-16 provides a defined selectivity fingerprint that can serve as a calibration standard in multi-isoform ALDH screening panels [1]. Unlike the more ALDH3A1-active ABMM-15 (12.4% remaining) or the ALDH1A3-weak ester analogs (ABMM-1: 21.1% remaining), ABMM-16 occupies a unique selectivity niche—strong ALDH1A3 engagement with intermediate ALDH3A1 activity and marginal ALDH1A1 inhibition [1]. Procurement of ABMM-16 as a panel standard enables inter-laboratory data normalization and facilitates cross-study comparisons of novel ALDH inhibitors.

Non-Cytotoxic ALDH1A3 Inhibitor for Co-Treatment and Combination Therapy Studies

ABMM-16's lack of intrinsic cytotoxicity (IC50 > 60 µM on both A549 and H1299 cells) contrasts sharply with cinnamaldehyde-derived analogs in the same series (ABMM-6, ABMM-24, ABMM-32; IC50 13.0–14.0 µM on H1299) [1]. This clean toxicity profile makes ABMM-16 the preferred benzyloxybenzaldehyde derivative for combination therapy studies where ALDH1A3 inhibition is combined with conventional chemotherapeutics (e.g., cyclophosphamide, doxorubicin) or targeted agents. The absence of compound-driven cell death at relevant concentrations ensures that any observed synergy or sensitization can be attributed to target-specific pharmacology rather than additive cytotoxicity [1].

Quote Request

Request a Quote for 3-[(2,4-Dichlorophenyl)methoxy]-4-methoxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.